Shp2-IN-8 Biochemical Potency: 23 nM IC50 Positions It Between TNO155 and SHP099 in SHP2 Inhibition
Shp2-IN-8 exhibits a biochemical IC50 of 23 nM against SHP2, positioning it as an intermediate-potency allosteric inhibitor within the SHP2-targeting chemical series [1]. In cross-study comparable analysis, Shp2-IN-8 demonstrates approximately 2-fold lower potency than TNO155 (IC50 = 11 nM) , but approximately 3-fold higher potency than the widely cited tool compound SHP099 (IC50 = 70–71 nM) [2][3]. Compared to JAB-3068 (SHP2-IN-6; IC50 = 25.8 nM), Shp2-IN-8 shows marginally superior potency (1.1-fold) . Notably, Shp2-IN-8's potency falls between these key comparators while being substantially less potent than the ultra-high-potency inhibitor RMC-4550 (IC50 = 0.58–1.55 nM) .
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | TNO155: 11 nM; SHP099: 70–71 nM; JAB-3068: 25.8 nM; RMC-4550: 0.58–1.55 nM |
| Quantified Difference | 2.1-fold less potent than TNO155; 3.1-fold more potent than SHP099; 1.1-fold more potent than JAB-3068; 15–40-fold less potent than RMC-4550 |
| Conditions | In vitro biochemical assay; purified SHP2 protein; allosteric binding mode |
Why This Matters
This intermediate potency profile may offer a balanced window for dose-response studies where ultra-potent inhibitors (e.g., RMC-4550) risk saturation or where lower-potency inhibitors (e.g., SHP099) require higher concentrations that may compromise selectivity.
- [1] MedChemExpress. SHP2-IN-8 Product Datasheet. HY-114169. Accessed 2026. View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016; 535(7610):148-152. View Source
- [3] Song Y, Zhao M, Zhang H, Yu B. Allosteric inhibition of SHP2 phosphatase: An emerging targeted therapy for cancers. Pharmacology & Therapeutics. 2023; 248:108481. Table 1. View Source
